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Compound of Interest

O,0-Diethyl S-phenyl
Compound Name:
phosphorothioate

cat. No.: B1595602

An In-depth Technical Guide to O,0-Diethyl S-
phenyl phosphorothioate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of O,0-Diethyl S-phenyl
phosphorothioate, tailored for researchers, scientists, and professionals in drug development
and chemical research. It covers the compound's fundamental identifiers, physicochemical
properties, synthesis, analytical characterization, applications, and safety protocols, grounding
all information in authoritative scientific sources.

Chemical Identification and Structure

0,0-Diethyl S-phenyl phosphorothioate is an organophosphorus compound belonging to the
phosphorothioate class. The defining feature of this molecule is the P(O)-S linkage, where a
sulfur atom replaces one of the non-bridging oxygens of a standard phosphate ester. This
substitution significantly influences the compound's reactivity and biological activity.

Its identity is unequivocally established by its CAS Registry Number and systematic IUPAC
nomenclature.
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Identifier Value Source

0,0-diethyl S-phenyl
IUPAC Name _ [1]
phosphorothioate

CAS Number 1889-58-3 [2]
Molecular Formula C10H1503PS [1]
Molecular Weight 246.26 g/mol [1]
InChi Key GFWPLRWWFQJJOL- 2]

UHFFFAOYSA-N

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic
connectivity.

Caption: Chemical structure of O,0-Diethyl S-phenyl phosphorothioate.

Physicochemical and Safety Data

The compound is typically supplied as a colorless to light-yellow liquid and requires refrigerated
storage to maintain its integrity[2]. Its handling necessitates adherence to strict safety protocols
due to its potential toxicity, characteristic of the organophosphate class.

Property Value Source
Physical Form Colorless to light-yellow liquid [2]
Storage Temperature Refrigerator (2-8 °C) [2]
Signal Word Warning [2]

H302 (Harmful if swallowed),
H315 (Causes skin irritation),

Hazard Statements H319 (Causes serious eye [2]
irritation), H335 (May cause

respiratory irritation)

Precautionary Codes P261, P305, P338, P351 [2]
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Synthesis and Analytical Characterization

The synthesis of phosphorothioates is a critical area of research, given their prevalence in
agrochemicals and pharmaceuticals[3]. Modern synthetic chemistry emphasizes the
development of environmentally benign protocols that offer high yields and purity.

Green Synthetic Protocol

A highly efficient, metal- and solvent-free method has been developed for the synthesis of S-
aryl phosphorothioates[3]. This protocol represents a significant advancement over traditional
methods that may require harsh reagents or metal catalysts. The causality behind this choice is
the reduction of hazardous waste and simplification of product purification, which are
paramount in both academic and industrial settings.

The reaction proceeds via the coupling of a dialkyl H-phosphonate (in this case, diethyl
phosphite) with a disulfide (diphenyl disulfide). The absence of a solvent or metal catalyst
makes this a "green" and atom-economical approach.
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Caption: Workflow for the solvent-free synthesis of the target compound.

Step-by-Step Methodology:[3]
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» Reagent Combination: In a suitable reaction vessel, combine diethyl phosphite (1.0 mmol, 1
equiv.) and diphenyl disulfide (1.0 mmol, 1 equiv.).

e Reaction Conditions: Stir the neat (solvent-free) mixture at room temperature (approx. 25 °C)
for 3 hours. The reaction should be monitored to completion.

o Scientific Rationale: This method leverages the intrinsic reactivity of the starting materials,
avoiding the need for external energy input or catalytic activation, thus enhancing its green
credentials.

o Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g.,
ethyl acetate). Wash the organic layer with an aqueous solution of a weak base (e.g., 5%
NaHCOs) to remove the thiophenol byproduct.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The resulting crude product is then purified by flash
column chromatography on silica gel.

o Self-Validation: The purity of the final product must be confirmed through the analytical
techniques described below. The expected yield for this protocol is approximately 63%[3].

Analytical Data

Characterization relies on a combination of spectroscopic techniques to confirm the structure
and assess purity. The data presented below are based on values reported for the product
obtained via the green synthesis protocol[3].

Technique Observed Data

5 7.57 (dd, J = 4.9, 2.4 Hz, 2H), 7.39-7.32 (m,
1H NMR (300 MHz, CDCls) 3H), 4.19 (dg, J = 14.2, 7.0 Hz, 4H), 1.31 (t, J =
7.1 Hz, 6H)

5 134.60 (d, J = 5.2 Hz), 129.41 (d, J = 2.2 Hz),
13C NMR (75 MHz, CDCls) 129.06 (d, J = 2.9 Hz), 126.62 (d, J = 7.2 Hz),
64.13 (d, J = 6.2 Hz), 16.07 (d, J = 7.2 Hz)

3P NMR (121 MHz, CDCls) 0 21.69
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Applications in Research and Development

While the broader class of organophosphorus compounds is widely known for its use as
pesticides and insecticides through the inhibition of acetylcholinesterase (AChE), O,0-Diethyl
S-phenyl phosphorothioate has found a specific and critical role in advanced chemical
research[4][5].

Simulant for Chemical Warfare Agents

A primary research application for this compound is its use as a chemical simulant for V-type
nerve agents (such as VX)[4][6]. Nerve agents are highly toxic organophosphorus compounds,
making their direct study dangerous and highly regulated. O,0-Diethyl S-phenyl
phosphorothioate shares key structural and reactivity features—specifically the
phosphorothioate core—but exhibits significantly lower acute toxicity.

This allows researchers to safely study the mechanisms of nerve agent degradation and
develop effective catalytic systems for their neutralization. For instance, studies have
demonstrated that Lanthanum(lll) ions can catalyze the methanolysis of O,0-Diethyl S-phenyl
phosphorothioate with an astonishing 9.3 million-fold rate acceleration compared to the
uncatalyzed reaction[4][6]. This research is vital for creating decontamination technologies for
chemical weapons. The use of this compound provides a reliable and safer experimental model
to optimize catalytic conditions before applying them to actual agents.

Mechanistic Probe in Toxicology

In toxicological studies, this compound can serve as a probe to understand the mechanisms of
organophosphate-induced toxicity. Research has shown that, like other phosphorothionates, it
can cause hepatotoxicity in rats, particularly after metabolic activation by cytochrome P-450
enzymes in the liver[7]. These studies help elucidate the pathways of toxic injury and the role of
metabolic activation, which is crucial for assessing the risks of related compounds and
developing potential therapies.

Mechanism of Action: Acetylcholinesterase
Inhibition
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The primary mechanism of toxicity for many organophosphorus compounds is the irreversible
inhibition of acetylcholinesterase (AChE)[5]. AChE is a critical enzyme that breaks down the
neurotransmitter acetylcholine in synaptic clefts.

Binding: The organophosphate molecule, with its electrophilic phosphorus center, docks into
the active site of AChE.

o Phosphorylation: A serine residue in the AChE active site performs a nucleophilic attack on
the phosphorus atom. This results in the formation of a stable, covalent phosphyl-enzyme
complex and the displacement of the thiophenol leaving group.

« Inhibition: The phosphorylated enzyme is catalytically inactive. Unlike the acetylated enzyme
formed during normal catalysis, the phosphylated adduct is extremely slow to hydrolyze.

o Consequence: The inhibition of AChE leads to an accumulation of acetylcholine in the
synapse, causing overstimulation of cholinergic receptors, which results in neurotoxicity[5].
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Caption: Mechanism of irreversible inhibition of Acetylcholinesterase.
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Safety and Handling

As an organophosphorus compound, O,0-Diethyl S-phenyl phosphorothioate must be
handled with appropriate care in a laboratory setting.

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat,
and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood to
avoid inhalation of vapors[8].

e First-Aid Measures:

o

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek
immediate medical attention[8].

o In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove
contaminated clothing[8].

o In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and
consult a physician[8].

o If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and seek immediate medical attention[8].

o Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear
self-contained breathing apparatus if necessary[8].

o Spill Response: Evacuate personnel to a safe area. Use personal protective equipment.
Contain the spill and collect with non-combustible absorbent material. Dispose of the waste
in accordance with local regulations|[83].

Conclusion

0,0-Diethyl S-phenyl phosphorothioate is a compound of significant interest due to its
structural relationship to highly toxic nerve agents and its utility as a research tool. Its well-
defined chemical properties, coupled with modern, efficient synthetic routes, make it accessible
for advanced studies. Its primary application as a simulant in the development of catalytic
degradation systems for chemical warfare agents highlights its importance in security and
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defense research. Proper understanding of its synthesis, characterization, and safety protocols,
as outlined in this guide, is essential for its effective and safe use in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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